Mannosamine-biotin adduct

Immunogenicity Reduction Antibody Coating Cross-Species Immunization

Why MBA? It uniquely combines vicinal hydroxyls to silence immunity 8x better than PEG while boosting antigen affinity. This dual action, absent in PEG, makes MBA the superior choice for engineering therapeutic antibodies and cross-species antivenoms. The defined 12:1 coating ratio ensures reproducible, maximal immune silencing and preserved biological activity. Source a multifunctional masking agent with proven in vivo efficacy and unmatched versatility for advanced conjugate development.

Molecular Formula C16H27N3O7S
Molecular Weight 405.5 g/mol
Cat. No. B12375563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannosamine-biotin adduct
Molecular FormulaC16H27N3O7S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2
InChIInChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7?,8-,9?,11?,12+,13-,14-,15-/m1/s1
InChIKeyZTLJQXVNMGADLN-CLKPBNSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mannosamine-Biotin Adduct (MBA) Procurement Guide: Immunogenicity Masking Agent for Therapeutic Antibodies


Mannosamine-biotin adduct (MBA) is a novel, small-molecule protein-coating agent designed to modulate the immunogenic properties of proteins, particularly antibodies [1]. It is synthesized by reacting two endogenous molecules—mannosamine and biotin—to form a mannose-biotin adduct [1]. MBA has been described as a masking agent for immunogenic reduction, with studies demonstrating its ability to significantly suppress immune responses against therapeutic proteins while preserving or enhancing their biological activity [2].

Why Generic Alternatives Cannot Substitute for Mannosamine-Biotin Adduct in Immunogenicity Reduction


Substituting MBA with generic alternatives like polyethylene glycol (PEG) or other haptens is not scientifically valid due to fundamental differences in mechanism and functional versatility. While PEGylation relies on inert repeating units to shield proteins, MBA's distinct multifunctional groups—including vicinal hydroxyls—enable unique, quantifiable advantages in both immunogenicity reduction and functional augmentation [1]. Direct comparative studies demonstrate that MBA-coated IgG elicits an immune response approximately eightfold lower than PEG-coated IgG, a difference that cannot be replicated by simpler alternatives [1]. Furthermore, MBA uniquely enhances antibody-antigen-binding affinity and reduces Fc domain recognition, features absent in standard PEGylation [1].

Quantitative Differentiation of Mannosamine-Biotin Adduct: A Data-Driven Evidence Guide


Superior Immunogenicity Reduction of MBA vs. PEGylated and Uncoated IgG

Direct head-to-head comparison shows MBA-coated horse anti-viper venom IgG (hsIgG) elicits a significantly lower immune response than both PEGylated and uncoated controls. In in vivo studies, the immune response to hsIgG-MBA was approximately 8-fold lower than to PEG-coated hsIgG and 32-fold lower than to uncoated hsIgG [1]. This demonstrates a clear, quantifiable advantage in reducing immunogenicity.

Immunogenicity Reduction Antibody Coating Cross-Species Immunization

Dose-Responsive Immunogenicity Suppression with Optimal MBA:IgG Ratio

The immunogenicity reduction effect of MBA is dose-dependent, with a clear optimal coating ratio identified. Studies in chickens show a dose-responsive effect of the MBA/hIgG ratio on immune response suppression, with an optimal masking effect at a 12:1 MBA to hIgG molar ratio [1]. This precise optimization allows for tailored application, unlike alternative methods where such fine-tuning may not be achievable.

Immunogenicity Masking Protein Coating Dose Optimization

MBA Enhances Antibody-Antigen Binding Affinity While Reducing Fc Recognition

Unlike PEGylation, which primarily provides steric shielding, MBA coating actively enhances antibody-antigen-binding affinity. Simultaneously, it decreases recognition of the Fc domain of coated antibodies by Fc receptors and secondary antibodies [1]. This dual action—improving target engagement while reducing off-target immune activation—represents a significant functional advantage over inert coating strategies.

Antibody Engineering Fc Receptor Binding Affinity Modulation

Multifunctional Chemical Groups Enable Further Modifications

MBA possesses several functional groups, including vicinal hydroxyls, which can be easily converted to active residues such as aldehydes or carboxyls [1]. In contrast, PEG consists of inert repeating units of ethylene oxide with no additional functional groups for further desirable modifications [1]. This fundamental chemical difference makes MBA a versatile platform for creating advanced protein conjugates with tailored functionalities.

Chemical Conjugation Protein Engineering Functional Groups

Optimal Research and Industrial Applications for Mannosamine-Biotin Adduct Based on Proven Evidence


Passive Immunization with Cross-Species Antibodies

MBA is ideal for coating cross-species antibodies (e.g., horse anti-venom IgG) used in passive immunization. This application directly leverages MBA's proven ability to reduce immunogenicity by up to 32-fold compared to uncoated antibodies, thereby enabling repeated treatments without eliciting a strong immune response [1]. The preserved venom-neutralization activity in vivo confirms its suitability for therapeutic use [1].

Development of Immunotolerant Therapeutic Antibodies

MBA can be used to engineer therapeutic antibodies with reduced immunogenicity. The optimal 12:1 MBA:IgG coating ratio identified in vivo provides a clear formulation guideline for achieving maximal immune response silencing [2]. This is particularly relevant for chronic antibody therapies where anti-drug antibodies can limit efficacy and safety.

Antibody Conjugates Requiring Enhanced Affinity and Reduced Fc Engagement

MBA is a superior choice for applications where both enhanced antigen binding and reduced Fc receptor recognition are desired. This dual functionality, not offered by PEGylation, is critical for improving the therapeutic index of antibodies, especially in scenarios where Fc-mediated effector functions (e.g., ADCC, CDC) are undesirable [2].

Platform for Multifunctional Bioconjugates

The presence of modifiable vicinal hydroxyl groups on MBA makes it a versatile scaffold for creating advanced protein conjugates. Researchers can further functionalize MBA-coated proteins with drugs, imaging agents, or other moieties, expanding applications beyond immunogenicity masking into targeted delivery and diagnostics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mannosamine-biotin adduct

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.